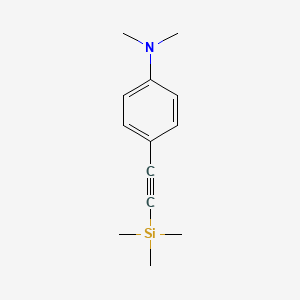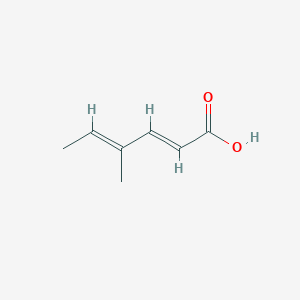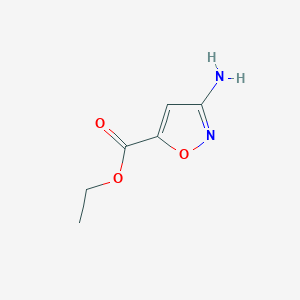
1-(3-Chlorophenyl)propan-1-ol
Vue d'ensemble
Description
“1-(3-Chlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 . It is also known by its IUPAC name “(1S)-1-(3-chlorophenyl)-1-propanol” or “(1R)-1-(3-chlorophenyl)-1-propanol” depending on the stereochemistry .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antifungal Activity 1-(3-Chlorophenyl)propan-1-ol derivatives have shown potential in antifungal applications. For instance, certain derivatives such as 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol demonstrated significant antifungal properties against Candida species, suggesting potential in developing new antifungal agents (Lima-Neto et al., 2012).
Synthesis of Biologically Active Compounds The compound has been used in the synthesis of various biologically active compounds. For example, its derivatives have been involved in the creation of compounds exhibiting anticonvulsive and cholinolytic activities (Papoyan et al., 2011). This highlights its utility in synthesizing potentially therapeutic agents.
Antimicrobial Properties Derivatives of this compound have also been studied for their antimicrobial activities. Research indicates that these compounds can be effective against various human pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibiting antioxidant properties (Čižmáriková et al., 2020).
- in Chemistry**The compound has been used in catalytic applications, particularly in the field of transfer hydrogenation. Research on ionic liquid-based Ru(II)–phosphinite compounds using derivatives of this compound has demonstrated their efficiency as catalysts in the transfer hydrogenation of various ketones, with high conversion rates (Aydemir et al., 2014).
Enantioseparation in Pharmaceuticals The enantioseparation of compounds derived from this compound has been explored for pharmaceutical purposes. Studies have been conducted to determine the enantiomeric purity of these compounds, which is crucial in the production of enantiomerically pure pharmaceuticals (Wang Jinyue, 2011).
Molecular Docking and Computational Studies Computational studies and molecular docking have been utilized to understand the structural and functional properties of this compound derivatives. These studies contribute to the development of new drugs and provide insights into the molecule's interactions with various biological targets (ShanaParveen et al., 2016).
Anticancer Agent Development There has been research into the development of new anticancer agents using derivatives of this compound. In silico molecular docking analyses have been performed to discover compounds with potential anticancer properties (Sheikh et al., 2010).
Mécanisme D'action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Mode of Action
It’s known that benzene and its derivatives can interact with various biological targets, potentially influencing cellular processes .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant . It’s also indicated as a CYP1A2 and CYP2D6 inhibitor .
Result of Action
Safety data suggests that exposure to the compound may cause irritation and advises against ingestion and inhalation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Chlorophenyl)propan-1-ol. For instance, the compound should be handled in a well-ventilated area to avoid inhalation .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303239 | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32019-30-0 | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32019-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-α-ethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)







![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)



